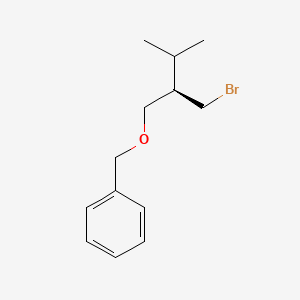

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.198. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function

Mode of Action

Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne . The compound may also undergo side-chain reactions

Biochemical Pathways

For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene

Pharmacokinetics

The pharmacokinetics of benzene derivatives have been studied extensively . These studies could provide a starting point for understanding the pharmacokinetics of this compound.

Result of Action

Benzene and its derivatives are known to cause genetic damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage . Moreover, the concentration of benzene in the environment can affect its health risks

Actividad Biológica

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, also known by its CAS number 179993-02-3, is a chemical compound with a unique molecular structure that has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol. Its physical properties include a boiling point of approximately 294 °C and a density of 1.204 g/cm³. The structure features a bromomethyl group attached to a 3-methylbutoxy side chain , which is further connected to a benzene ring . This configuration is significant for its reactivity and potential biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines or alcohols. This versatility allows for the formation of derivatives that may exhibit different biological activities or serve as intermediates in larger synthetic pathways.

Interaction Studies

Interaction studies are crucial for understanding the biological effects of this compound. Research has indicated that this compound may interact with specific enzymes or receptors, revealing its mechanism of action and therapeutic potential. Notably, studies could focus on its binding affinity to fatty acid amide hydrolase or other relevant metabolic targets.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights the unique aspects of this compound:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (S)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | Enantiomer | Different stereochemistry |

| 1-Bromo-2-methoxy-4-methylbenzene | Lacks butoxy side chain | May exhibit different reactivity |

| 2-Bromo-4-methylanisole | Methoxy instead of butoxy | Affects solubility and interactions |

This table illustrates how the structural configuration influences the biological activity and potential applications within medicinal chemistry.

Case Studies and Research Findings

Research findings have begun to elucidate the biological activities associated with this compound. For instance:

- Antifungal Activity : Preliminary studies suggest that derivatives synthesized from this compound may exhibit antifungal properties, making them candidates for further investigation in treating fungal infections.

- Cytotoxicity : Some analogues have shown cytotoxic effects against specific cancer cell lines, indicating potential applications in cancer therapy.

- Metabolic Pathway Interactions : Investigations into how this compound interacts with metabolic pathways could reveal its role in lipid metabolism and other physiological processes.

Propiedades

IUPAC Name |

[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705566 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179993-02-3 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.